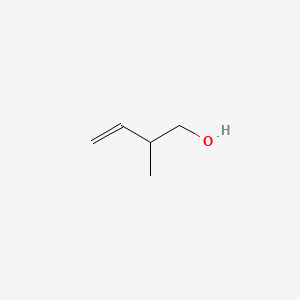
1-Propanesulfonic acid, 3-(trihydroxysilyl)-
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, also known as PTSH, is an organosulfur compound used in various scientific research applications. It’s employed in the preparation of nanoscale ionic silicas and forms sulfonated fuel cell electrodes .
Synthesis Analysis
The synthesis of catalysts based on acidic mesoporous silica of the SBA-15 type by post-synthesis immobilization of 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS) under increased pressure up to 20 bar has been reported . The optimum pressure for modification leading to the highest number of acidic sites was found to be 10 bar .Molecular Structure Analysis
The molecular formula of 1-Propanesulfonic acid, 3-(trihydroxysilyl)- is C3H10O6SSi .Chemical Reactions Analysis
The treatment of vanadium containing SBA-15 with TPS was found to lead to the oxidation of V4+ to V5+ and the partial removal of vanadium species, leading to a decrease in the number of penta-coordinated vanadium species . This feature should be taken into account in the design of bifunctional catalysts with vanadium-active centers and SO3H acidic sites coming from TPS .Applications De Recherche Scientifique
Catalyst Modification
3-(Trihydroxysilyl)propanesulfonic acid: is used to modify catalysts, particularly in the preparation of vanadium-containing catalysts. When incorporated on mesoporous ordered silica of SBA-15 type, it affects the state of vanadium species, leading to the oxidation of V4+ to V5+ and the partial removal of vanadium species. This modification is crucial for designing bifunctional catalysts with vanadium-active centers and SO3H acidic sites .
Generation of Brønsted Acid Sites
The compound is applied to generate Brønsted acid sites on supports like SBA-15. This is particularly important for reactions requiring acidic conditions, such as esterification, ketonization, and aldol condensation .
Organic Synthesis
In organic synthesis, 3-(Trihydroxysilyl)propanesulfonic acid serves as an acid catalyst for various reactions. It’s used in esterification, ketonization, and aldol condensation processes, where its SO3H groupings provide the necessary acidic environment for the reactions to proceed .
Ion Exchange
This compound also functions as a cation exchanger. It’s utilized for desalination and the adsorption and recovery of metal ions, which is essential in water treatment and purification processes .
Composite Membrane Fabrication
3-(Trihydroxysilyl)propanesulfonic acid: is a precursor in the preparation of composite membranes, such as sulfonated silica/sulfonated polyether ether ketone (SPEEK) composite membranes. These membranes have applications in fuel cells and other separation technologies .
Membrane Technology for Gas Separation
The compound is used to fabricate sulfonic acid-based silica membranes, which are significant for energy-efficient and high-selectivity separation of gases like NH3. The self-catalyzed condensation of silanols under the influence of the sulfonic acid groups leads to the formation of amorphous siloxane networks, which are crucial for the membrane’s performance .
Mécanisme D'action
Target of Action
3-(Trihydroxysilyl)propanesulfonic acid, also known as 3-trihydroxysilylpropane-1-sulfonic acid or 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, is an organosilicon compound It’s known that it’s used as a chemical reagent, catalyst, and functional material .
Mode of Action
The mode of action of 3-(Trihydroxysilyl)propanesulfonic acid involves its interaction with its targets to facilitate various chemical reactions. It’s used in organic synthesis for acid-catalyzed reactions such as esterification, ketone condensation, and aldol condensation .
Biochemical Pathways
It’s known that it can act as a cation exchange agent, used for desorption and the adsorption and recovery of metal ions .
Pharmacokinetics
It’s known that it forms stable aqueous solutions , which could potentially influence its bioavailability.
Result of Action
Its use in facilitating various chemical reactions and its role as a cation exchange agent suggest that it can influence molecular structures and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trihydroxysilyl)propanesulfonic acid. It’s known to be sensitive to strong oxidizing agents and strong acids . Therefore, the presence of these substances in the environment could potentially affect its stability and efficacy. Furthermore, it’s recommended to handle it in a well-ventilated place and avoid formation of dust and aerosols , suggesting that air quality and ventilation could also influence its action.
Safety and Hazards
Orientations Futures
The impact of 3-(trihydroxysilyl)-1-propanesulfonic Acid treatment on the state of vanadium incorporated on SBA-15 Matrix has been studied . The study explores one aspect of the preparation of a vanadium-containing catalyst, which can be further modified with 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS). The state of vanadium species loaded on mesoporous ordered silica of SBA-15 type was investigated before and after treatment with TPS, which can also be applied for the generation of acidic centers .
Propriétés
IUPAC Name |
3-trihydroxysilylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O6SSi/c4-10(5,6)2-1-3-11(7,8)9/h7-9H,1-3H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQXLFLAMZNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](O)(O)O)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O6SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072200 | |
| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |
CAS RN |
70942-24-4 | |
| Record name | 3-(Trihydroxysilyl)-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70942-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070942244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




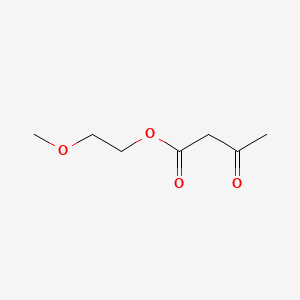

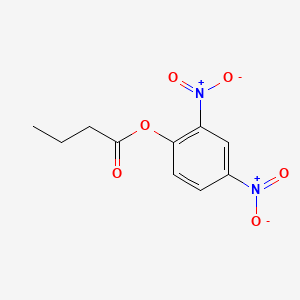
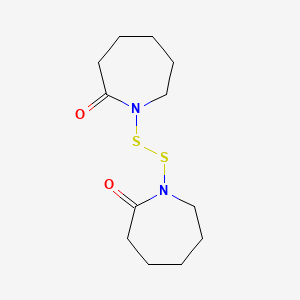
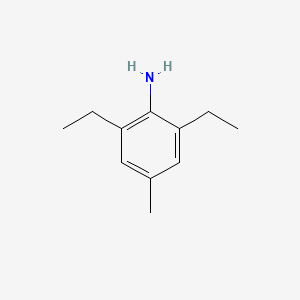

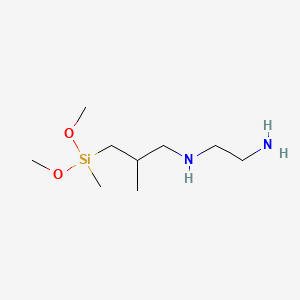
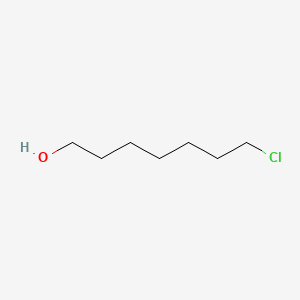
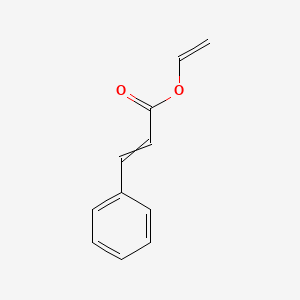
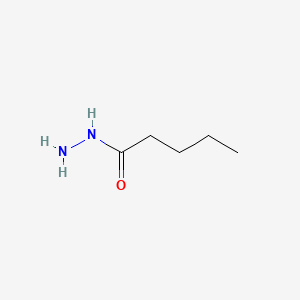
![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)

